molecular formula C19H30N2O2S B11046229 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide

Cat. No. B11046229
M. Wt: 350.5 g/mol
InChI Key: YBPMLTWXKKKJQL-UHFFFAOYSA-N
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Description

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide, with the molecular formula C19H30N2O2S, is a compound of interest in organic chemistry. It combines a leucine-derived backbone with a carbonyl group and a thiophenylmethyl substituent . This compound’s structure suggests potential biological activity and applications.

Preparation Methods

Industrial Production: Information on industrial-scale production methods for this specific compound is limited. if it were to be produced commercially, optimization of synthetic routes and scalability would be crucial.

Chemical Reactions Analysis

Reactivity: N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide may undergo various chemical transformations:

    Oxidation: Oxidative processes could modify the carbonyl group or the thiophenylmethyl moiety.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups.

    Substitution: Substituent modifications could occur at the carbonyl carbon or the thiophenyl ring.

Common Reagents and Conditions: Reagents and conditions would depend on the specific reactions. For Suzuki–Miyaura coupling, boron-based reagents (e.g., boronic acids) and palladium catalysts are essential .

Major Products: The major products would result from the coupling of the leucinamide backbone with the thiophenylmethyl group, forming a new carbon–carbon bond.

Scientific Research Applications

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide could find applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Biological Studies: Assessing its effects on cellular processes.

    Materials Science: Exploring its use in materials design.

Mechanism of Action

The compound’s mechanism of action remains speculative without specific data. It may interact with biological targets, affecting cellular pathways.

properties

Molecular Formula

C19H30N2O2S

Molecular Weight

350.5 g/mol

IUPAC Name

4-methyl-N-[4-methyl-1-oxo-1-(thiophen-2-ylmethylamino)pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C19H30N2O2S/c1-13(2)11-17(19(23)20-12-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-5,10,13-15,17H,6-9,11-12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

YBPMLTWXKKKJQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CC=CS2

Origin of Product

United States

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